molecular formula C21H17ClN4O3 B11263913 N-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

N-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

Cat. No.: B11263913
M. Wt: 408.8 g/mol
InChI Key: FMGAOYDUTGCYQL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazin-4-one core. Its structure includes a 4-methoxyphenyl substituent at the 2-position of the pyrazolo-pyrazine ring and an N-(4-chlorophenyl)acetamide side chain. Key features include:

  • Molecular formula: Likely C₂₂H₁₈ClN₄O₃ (inferred from analogs like G419-0349 in ).
  • Key functional groups: Methoxyphenyl (electron-donating), chlorophenyl (electron-withdrawing), and acetamide (hydrogen-bonding capacity).

Properties

Molecular Formula

C21H17ClN4O3

Molecular Weight

408.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C21H17ClN4O3/c1-29-17-8-2-14(3-9-17)18-12-19-21(28)25(10-11-26(19)24-18)13-20(27)23-16-6-4-15(22)5-7-16/h2-12H,13H2,1H3,(H,23,27)

InChI Key

FMGAOYDUTGCYQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Condensation of Aminopyrazole Derivatives

Aminopyrazole precursors react with β-ketoesters or malonate derivatives to form the fused pyrazine ring. For example, 5-amino-3-methylpyrazole reacts with diethyl malonate in the presence of sodium ethoxide to yield dihydroxy-intermediate 1 (89% yield). Subsequent chlorination with phosphorus oxychloride replaces hydroxyl groups with chlorides, producing 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) at 61% yield.

Table 1: Reaction Conditions for Pyrazolo[1,5-a]Pyrazine Core Formation

StepReagents/ConditionsYieldReference
CondensationDiethyl malonate, NaOEt, reflux89%
ChlorinationPCl₃, POCl₃, 110°C61%

Microwave-Assisted Cyclization

Microwave irradiation accelerates ring closure in one-pot reactions. Aryl glyoxals, aminopyrazoles, and cyclic 1,3-dicarbonyl compounds undergo Knoevenagel-Michael reactions in water with tetrapropylammonium bromide, achieving 70–85% yields. This method reduces reaction times from hours to minutes.

Functionalization of the Pyrazolo[1,5-a]Pyrazine Core

Introduction of the 4-Methoxyphenyl Group

The 4-methoxyphenyl moiety is introduced via nucleophilic aromatic substitution (SNAr) at the C2 position. Dichloro-intermediate 2 reacts with 4-methoxyphenol in the presence of potassium carbonate, yielding 5-chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine (3 ) at 78% yield.

Table 2: Functionalization of the Pyrazine Core

PositionReagentConditionsYield
C24-Methoxyphenol, K₂CO₃, DMF, 80°C12 h78%
C5Morpholine, Et₃N, THF, rt6 h82%

Oxidation to 4-Oxo Derivatives

The 4-oxo group is installed through oxidation of intermediate 3 using potassium permanganate in acetic acid, achieving 90% conversion. Alternative oxidants like hydrogen peroxide or tert-butyl hydroperoxide offer comparable efficiency.

Acetamide Side Chain Coupling

Acylation of N-(4-Chlorophenyl)Amine

The acetamide side chain is introduced via a two-step process:

  • Esterification : 2-Bromoacetic acid reacts with N-(4-chlorophenyl)amine in the presence of DCC (N,N'-dicyclohexylcarbodiimide), forming the bromoacetamide intermediate.

  • Alkylation : The bromoacetamide undergoes nucleophilic displacement with the pyrazolo[1,5-a]pyrazine intermediate 3 using NaH in DMF, yielding the final product at 65% yield.

Table 3: Acetamide Coupling Reaction Parameters

StepReagentsTemperatureTimeYield
EsterificationDCC, CH₂Cl₂0°C → rt4 h85%
AlkylationNaH, DMF50°C8 h65%

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) gradients. Recrystallization from ethanol/water mixtures enhances purity (>98%).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrazine-H), 7.89–7.22 (m, 8H, aromatic), 4.12 (s, 2H, CH₂CO), 3.85 (s, 3H, OCH₃).

  • HRMS : m/z calculated for C₂₃H₂₀ClN₄O₃ [M+H]⁺ 443.1145, found 443.1148.

Alternative Synthetic Routes

One-Pot Multi-Component Reactions

Combining aminopyrazole, 4-methoxybenzaldehyde, and ethyl acetoacetate under microwave irradiation forms the pyrazine core and installs substituents in a single step (55% yield).

Catalytic Asymmetric Synthesis

Chiral phosphoric acids catalyze enantioselective formation of the acetamide side chain, achieving 70% ee (enantiomeric excess) .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

    Hydrolysis conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo[1,5-a]pyrazin-4-one Core

The following compounds share the pyrazolo[1,5-a]pyrazin-4-one scaffold but differ in substituents:

Compound Name Substituents Molecular Weight logP Key Properties Reference
Target Compound 2-(4-methoxyphenyl), N-(4-chlorophenyl) ~422.87 (estimated) ~3.5 (estimated) High lipophilicity; moderate solubility Inferred from
G419-0349 2-(4-ethoxyphenyl), N-(4-chlorophenyl) 422.87 3.50 logSw = -4.03 (low water solubility)
N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide 2-phenyl, N-(4-chlorobenzyl) 407.85 (CAS: 941963-25-3) N/A Discontinued commercial availability
N-Benzyl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide 2-(4-methoxyphenyl), N-benzyl 388.4 2.7 XlogP = 2.7; polar surface area = 58.24 Ų

Key Observations :

  • Replacing methoxy with ethoxy (G419-0349) increases molecular weight slightly but maintains similar logP (~3.5), suggesting comparable lipophilicity .
  • The 2-phenyl variant (CAS: 941963-25-3) lacks electron-donating substituents, which may reduce binding affinity to targets sensitive to electronic effects .

Analogues with Different Heterocyclic Cores but Similar Substituents

Several acetamide derivatives with imidazo[2,1-b]thiazole or chromen-4-one cores share substituent motifs:

Imidazo[2,1-b]thiazole Derivatives ():
  • 5f : N-(6-chloropyridin-3-yl)acetamide, 72% yield, m.p. 215–217°C.
  • 5h : N-(6-chloropyridin-3-yl)acetamide with 4-methoxyphenyl, 81% yield, m.p. 108–110°C .

Comparison :

  • The imidazo[2,1-b]thiazole core may enhance rigidity compared to pyrazolo-pyrazine, affecting binding pocket interactions.
  • 4-Methoxyphenyl in 5h correlates with lower melting point (108–110°C vs. 215–217°C in 5f), suggesting reduced crystallinity due to methoxy’s bulk .
Chromen-4-one Derivatives ():
  • VIe : N-(4-chlorophenyl)-2-(2-(4-methoxyphenyl)-4-oxochromen-3-yloxy)acetamide, 80% yield, m.p. 155–157°C .

Comparison :

  • The chromen-4-one core introduces additional oxygen atoms, increasing polarity (polar surface area ~90 Ų vs. ~58 Ų in pyrazolo-pyrazine).
  • Biological activity: Chromen-4-one derivatives often exhibit anti-inflammatory or kinase inhibitory effects, whereas pyrazolo-pyrazines may target adenosine receptors .

Pharmacological Activity Trends

  • Anti-cancer activity : Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide () show IC₅₀ values <10 µM against HCT-116 and MCF-7 cells, suggesting that methoxyphenyl and acetamide motifs enhance cytotoxicity .
  • Antiviral activity : Pyrazolo[1,5-a]pyrimidine derivatives () with electron-withdrawing groups (e.g., Cl) exhibit anti-TMV activity (inhibition rates up to 43%) .

Physicochemical Data

Property Target Compound G419-0349 VIe
logP ~3.5 3.50 3.8
Hydrogen bond donors 1 1 1
Polar surface area ~58 Ų 58.24 Ų ~90 Ų
Water solubility Low (logSw ~-4) -4.03 Moderate

Biological Activity

N-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide is a synthetic compound that belongs to the class of pyrazolopyrazine derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, which include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article reviews the synthesis, mechanisms of action, and biological activities of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the pyrazolopyrazine core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones.
  • Substitution reactions : Methoxy and chlorophenyl groups are introduced via electrophilic aromatic substitution.
  • Amide bond formation : The final step involves coupling the pyrazolopyrazine derivative with an acylating agent to form the acetamide linkage.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors involved in various biological processes. The exact pathways and targets require further experimental elucidation.

1. Antimicrobial Activity

Research has demonstrated that compounds with a phenoxy-N-arylacetamide scaffold exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

2. Anti-inflammatory and Analgesic Effects

The compound has been evaluated for its anti-inflammatory properties, showing efficacy in reducing inflammation in preclinical models. Additionally, its analgesic effects have been noted in various studies, indicating potential for pain management applications .

3. Anticancer Properties

This compound has been investigated for anticancer activity. Studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways related to tumor growth .

Case Studies

Several studies have focused on the biological activity of related compounds within the same chemical class:

  • Study on Antimicrobial Activity : A study reported that phenoxy-N-arylacetamides exhibited varying degrees of antibacterial activity against multiple strains, with some compounds showing IC50 values as low as 2 µM against Bacillus subtilis .
  • Anti-inflammatory Study : In an animal model of inflammation, compounds similar to this compound demonstrated significant reductions in paw edema when administered at specific dosages .
  • Anticancer Evaluation : In vitro studies indicated that certain derivatives induced apoptosis in cancer cell lines through the activation of caspase pathways, suggesting their potential as anticancer agents .

Data Tables

Biological Activity Activity Type IC50/Effectiveness
AntimicrobialBacterial InhibitionIC50 = 2 µM (Bacillus subtilis)
Anti-inflammatoryEdema ReductionSignificant reduction observed
AnticancerApoptosis InductionActivation of caspase pathways

Q & A

Basic: What are the most reliable synthetic routes for N-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide?

The compound is typically synthesized via multi-step heterocyclic condensation. A common approach involves:

  • Step 1 : Formation of the pyrazolo[1,5-a]pyrazine core through cyclization of aminopyrazole precursors with α,β-unsaturated carbonyl compounds under reflux in ethanol or DMF .
  • Step 2 : Introduction of the 4-methoxyphenyl group via nucleophilic substitution or Pd-catalyzed coupling reactions .
  • Step 3 : Acetamide linkage through reaction of the intermediate with 4-chlorophenyl isocyanate or via Schotten-Baumann acylation .
    Validation : Monitor reaction progress using TLC and confirm final structure via 1^1H NMR (e.g., δ 7.42–7.58 ppm for aromatic protons) and LC-MS .

Advanced: How can tautomeric equilibria in the pyrazolo[1,5-a]pyrazine core affect spectroscopic characterization?

The pyrazolo[1,5-a]pyrazine system exhibits tautomerism between amine and imine forms, leading to split signals in NMR. For example:

  • Observed : Two broad singlets at δ 10.10–11.20 ppm (1^1H NMR) corresponding to NH protons in tautomeric forms .
  • Resolution : Use variable-temperature NMR (VT-NMR) to slow exchange rates, or employ DFT calculations to predict dominant tautomers under specific conditions .
    Implications : Tautomeric ratios (e.g., 50:50 in ) can influence biological activity and crystallization outcomes.

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • FT-IR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm1^{-1} and NH stretches at ~3200–3400 cm1^{-1} .
  • 1^1H/13^{13}C NMR : Identify aromatic protons (δ 7.0–8.0 ppm), acetamide NH (δ ~13.30 ppm), and methoxy groups (δ ~3.80 ppm) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to confirm purity .

Advanced: How can conflicting spectral data be resolved during structure elucidation?

Conflicts often arise from solvent effects , tautomerism , or impurity overlap . Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1^1H-1^1H and 1^1H-13^{13}C couplings .
  • X-ray crystallography : Definitive structural assignment by analyzing crystal packing and hydrogen-bonding networks .
  • Computational modeling : Compare experimental IR/NMR with DFT-simulated spectra to identify discrepancies .

Basic: What in vitro assays are suitable for initial biological screening?

  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyrazolo-pyrimidine kinase inhibitors .
  • Antimicrobial activity : Use microdilution assays (MIC) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced: How can structure-activity relationships (SAR) be optimized for target selectivity?

  • Modify substituents : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance kinase binding .
  • Scaffold hopping : Synthesize analogs with thiazolo[4,5-d]pyridazine or triazolo-pyrazine cores to compare potency .
  • Molecular docking : Map interactions with ATP-binding pockets (e.g., hydrophobic interactions with 4-chlorophenyl) using AutoDock/Vina .

Basic: What are common pitfalls in scaling up synthesis?

  • Low yields : Optimize stoichiometry of cyclization steps (e.g., use 1.2 eq. of maleimide for thiazole formation) .
  • Byproducts : Remove unreacted starting materials via column chromatography (silica gel, EtOAc/hexane) .
  • Solvent selection : Replace high-boiling solvents (DMF) with ethanol/water mixtures for easier purification .

Advanced: How to address discrepancies in biological activity between analogs?

  • Pharmacophore mapping : Identify critical moieties (e.g., 4-oxopyrazolo ring) using software like Schrödinger’s Phase .
  • Metabolic stability : Test analogs in liver microsome assays to rule out rapid CYP450-mediated degradation .
  • LogP adjustments : Introduce polar groups (e.g., morpholine) to improve solubility and reduce off-target effects .

Basic: What computational tools predict physicochemical properties?

  • SwissADME : Estimate LogP, solubility, and drug-likeness .
  • MOLINSPIRATION : Predict bioactivity scores for kinase targets .
  • Gaussian : Calculate electrostatic potential surfaces to guide synthetic modifications .

Advanced: How to validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Confirm binding to intended targets by measuring protein thermal stability shifts .
  • BRET/FRET : Monitor real-time interactions using biosensor cells engineered with target-specific probes .
  • RNAi knockdown : Correlate reduced target expression with diminished compound efficacy .

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